molecular formula C11H9ClN2 B8466150 2-chloro-N-phenylpyridin-4-amine

2-chloro-N-phenylpyridin-4-amine

Cat. No.: B8466150
M. Wt: 204.65 g/mol
InChI Key: FNEMOPULEWYPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridin-4-amine Scaffolds in Contemporary Organic Chemistry Research

The pyridine (B92270) ring is a fundamental heterocyclic motif present in a vast number of important natural and synthetic compounds. google.comorganic-chemistry.org Pyridine and its derivatives are cornerstones of organic chemistry, serving as crucial scaffolds in drug design and synthesis. googleapis.com The inclusion of a pyridine ring can significantly influence a molecule's pharmacological profile, often improving properties like water solubility, metabolic stability, and biochemical potency. google.com

Among pyridine derivatives, those containing the 4-aminopyridine (B3432731) scaffold are of particular interest. researchgate.netresearchgate.net These structures are found in numerous biologically active compounds and are considered "privileged scaffolds" in medicinal chemistry. organic-chemistry.orgnih.gov Their utility extends into catalysis, where derivatives like 4-(Dimethylamino)pyridine (DMAP) are powerful nucleophilic catalysts for a wide range of organic transformations. orgsyn.org The versatility of the 4-aminopyridine framework allows for easy functionalization, making it a valuable building block for creating large libraries of compounds for screening against various biological targets. google.comgoogleapis.com

Overview of Halogenated Pyridin-4-amine Derivatives in Academic Contexts

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. nih.gov Halogenated pyridines, particularly chloropyridines, are versatile intermediates in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of the halogen is position-dependent and influenced by the electronic nature of other substituents on the ring.

Specifically, 2-chloropyridine (B119429) derivatives are common substrates in modern organic synthesis. orgsyn.orgnih.gov The compound 4-amino-2-chloropyridine (B126387) is an important industrial and laboratory intermediate. chemicalbook.comgoogle.com It serves as a key precursor for the synthesis of plant growth regulators, such as forchlorfenuron (B1673536) (N-(2-chloro-4-pyridyl)-N'-phenylurea), and other agrochemicals. chemicalbook.comgoogle.com The chlorine atom at the 2-position is susceptible to nucleophilic substitution, including amination reactions that form new carbon-nitrogen bonds, a cornerstone of pharmaceutical and materials science research. nih.gov

Research Trajectories Pertaining to 2-chloro-N-phenylpyridin-4-amine

While dedicated research on this compound is limited in published literature, its structure suggests several potential research trajectories. The molecule combines the features of 4-aminopyridine with an N-phenyl group and a reactive chloro-substituent, making it an intriguing target for further investigation.

Hypothetical research directions would likely include:

Medicinal Chemistry: Its structural similarity to known kinase inhibitors and other biologically active molecules suggests it could be a valuable scaffold for drug discovery. The N-phenyl group and the chlorine atom provide vectors for further chemical modification to optimize biological activity.

Cross-Coupling Chemistry: The compound itself could serve as a substrate for further functionalization. The chlorine atom at the 2-position can be replaced using modern cross-coupling methods like the Buchwald-Hartwig, Suzuki, or Sonogashira reactions, allowing for the synthesis of more complex, polysubstituted pyridine derivatives.

Materials Science: N-aryl aminopyridines can exhibit interesting photophysical properties. Research could explore the potential of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-chloro-N-phenylpyridin-4-amine

InChI

InChI=1S/C11H9ClN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H,13,14)

InChI Key

FNEMOPULEWYPMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis and Properties

Potential Synthetic Routes

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and general methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org The synthesis of this compound could be envisioned via the coupling of 2,4-dichloropyridine (B17371) with aniline, where selective amination at the 4-position would be required, or more directly, through the N-arylation of 4-amino-2-chloropyridine with a halobenzene. The latter is often challenging due to the lower reactivity of the amino group. A more feasible approach involves the highly regioselective amination of 2,4-dichloropyridine at the C-2 position, followed by a second amination at the C-4 position. researchgate.net

Ullmann Condensation: A classical method for N-arylation is the copper-catalyzed Ullmann condensation. organic-chemistry.orgwikipedia.org This reaction involves treating an amine with an aryl halide in the presence of a copper catalyst, often at high temperatures. wikipedia.org The synthesis of the target compound could potentially be achieved by reacting 4-amino-2-chloropyridine with a halobenzene under Ullmann conditions. researchgate.netresearchgate.net While harsher than palladium-catalyzed methods, advancements have introduced milder conditions using soluble copper catalysts and various ligands. arkat-usa.org

Physicochemical Properties

Interactive Data Table: Properties of 4-amino-2-chloropyridine

PropertyValue
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
Appearance Solid
CAS Number 14432-12-3

Note: Data corresponds to the precursor compound 4-amino-2-chloropyridine. nih.gov Experimental data for the title compound, this compound, is not available in the cited sources.

Chemical Reactivity

The chemical reactivity of 2-chloro-N-phenylpyridin-4-amine is governed by its three main components: the pyridine (B92270) ring, the chloro-substituent, and the N-phenylamino group.

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609).

Chloro Substituent: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). This position is a prime site for introducing other functional groups, such as alkoxy, thio, or amino moieties, via substitution reactions. It is also a handle for various palladium-catalyzed cross-coupling reactions. nih.gov

N-Phenylamino Group: The amine nitrogen is nucleophilic and can participate in further reactions. The attached phenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), with the directing effect influenced by the electron-donating nature of the amino group.

This article delves into the synthetic methodologies for producing this compound, a significant compound in various chemical syntheses. The following sections will explore established and emerging techniques for its creation, focusing on the formation of the crucial carbon-nitrogen bond and the synthesis of necessary precursors.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular characteristics of 2-chloro-N-phenylpyridin-4-amine.

Electronic Structure and Frontier Orbital Analysis

The electronic structure of this compound is characterized by the interplay of its constituent aromatic rings and substituent groups. The pyridine (B92270) ring, the phenyl group, and the chloro-substituent all influence the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's excitability and chemical stability. A smaller energy gap generally implies higher reactivity.

For this compound, the presence of the electron-donating amino group and the electron-withdrawing chloro group on the pyridine ring, along with the phenyl group, creates a complex electronic environment. DFT calculations can elucidate the precise energies of these orbitals and their spatial distribution. It is common to introduce electron-donating or electron-withdrawing substituent groups into functional conjugated molecules to tune their electronic structure properties. rsc.org

Table 1: Hypothetical Frontier Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of DFT calculations for similar aromatic amines.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are invaluable for mapping out potential reaction pathways and understanding the mechanisms of chemical reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions, where the chloro group might be displaced, DFT can model the entire reaction coordinate.

This involves identifying the transition state, which is the highest energy point along the reaction pathway, and calculating its geometry and energy. The energy of the transition state determines the activation energy of the reaction, a critical factor for its feasibility. Theoretical studies on the amination of chloropyridines have shown that such reactions can be achieved under certain conditions, and DFT can help in understanding the underlying energetic barriers. researchgate.net By analyzing the transition state, researchers can gain insights into the bond-breaking and bond-forming processes that occur during the reaction.

Conformational Analysis and Intramolecular Interactions

The flexibility of the N-phenyl bond in this compound allows for different spatial arrangements, or conformations, of the phenyl and pyridine rings relative to each other. Conformational analysis using DFT can determine the most stable conformers by calculating their relative energies.

Molecular Dynamics (MD) and Molecular Docking Simulations

While DFT provides a static picture of a molecule, molecular dynamics (MD) and docking simulations offer insights into its dynamic behavior and interactions with other molecules, such as proteins. drugbank.comnih.govyoutube.com

Computational Approaches to Molecular Recognition and Interaction Sites

Molecular recognition is a fundamental process in chemistry and biology, where molecules selectively bind to one another. Computational methods can identify potential binding sites on a target protein and predict how a ligand like this compound might interact with it. unomaha.edu

These approaches often use energy-based methods to find favorable interaction sites. unomaha.edu The identification of these sites is a crucial first step in understanding the potential for molecular interaction and is a cornerstone of structure-based drug design. plos.orgvajdalab.org

Ligand-Protein Interaction Modeling (general principles, not specific biological effects)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govnih.gov The process involves placing the ligand in various conformations within the protein's binding site and calculating a "score" that estimates the binding affinity. nih.gov

These simulations model the non-covalent interactions that stabilize the ligand-protein complex, including:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. core.ac.uk

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules. nih.gov

Pi-stacking: Interactions between aromatic rings of the ligand and protein residues.

MD simulations can then be used to refine the docked pose and to study the stability of the ligand-protein complex over time. These simulations provide a dynamic view of the interactions and can reveal subtle conformational changes in both the ligand and the protein upon binding. nih.gov The combination of docking and MD simulations provides a powerful toolkit for understanding the principles of ligand-protein interactions at a molecular level. nih.govmdpi.com

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a series of compounds and their experimentally determined reactivity or physical properties. These models are invaluable tools in modern chemistry for predicting the behavior of new or untested compounds, thereby guiding experimental design and accelerating the discovery process.

Predictive modeling of the chemical behavior and reaction rates for compounds like this compound relies on the development of robust QSRR models. These models are typically built using a "training set" of molecules with known reaction rates or properties. The structural characteristics of these molecules are quantified using a variety of molecular descriptors, which can be electronic, steric, topological, or quantum chemical in nature.

While specific QSRR models for this compound are not extensively documented in publicly available literature, the principles of predictive modeling are well-established and can be applied to this compound and its derivatives. researchgate.netmit.edu For instance, a model could be developed to predict the rate of nucleophilic aromatic substitution at the C2 position, a common reaction for 2-chloropyridines. researchgate.net

The general workflow for creating such a predictive model involves:

Data Collection: Gathering a dataset of structurally related compounds with experimentally measured reaction rates.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Employing statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to identify a subset of descriptors that best correlates with the observed reactivity.

Model Validation: Assessing the predictive power of the model using an independent "test set" of compounds that were not used in the model development.

For a series of substituted this compound derivatives, key descriptors would likely include:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net

Steric Descriptors: Sterimol parameters or Taft steric parameters.

Topological Descriptors: Molecular connectivity indices and shape indices.

A hypothetical QSRR equation might take the form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO

where k is the reaction rate constant, σ is the Hammett substituent constant, Eₛ is a steric parameter, LUMO is the energy of the lowest unoccupied molecular orbital, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

The development of such predictive models is an iterative process, often requiring the refinement of descriptors and modeling techniques to achieve the desired level of accuracy. researchgate.netmit.edu

The reactivity of this compound is significantly influenced by the electronic and steric effects of its constituent parts: the chlorine atom, the phenylamino (B1219803) group, and any further substituents on the phenyl ring.

Pyridine Ring Reactivity:

Computational studies on related systems, such as other substituted pyridines, have shown that electron-donating groups increase the electron density on the ring, affecting its susceptibility to protonation and other reactions. researchgate.netrsc.org The presence of both an electron-withdrawing chloro group and an electron-donating amino group on the same pyridine ring creates a complex electronic environment that can be precisely mapped using computational methods like Density Functional Theory (DFT).

Phenyl Ring Reactivity:

The N-phenyl group can also participate in chemical transformations, and its reactivity is modulated by the electronic nature of the substituted pyridine ring to which it is attached. Furthermore, substituents on the phenyl ring itself will have a predictable effect on its reactivity, which can often be quantified using the Hammett equation. wikipedia.orglibretexts.org

The Hammett equation is a linear free-energy relationship that relates the reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. It is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

σ (sigma) is the substituent constant, which depends on the specific substituent and its position (meta or para).

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. libretexts.org

For reactions involving the phenyl ring of this compound derivatives, a Hammett plot can be constructed by systematically varying the substituent on the phenyl ring and measuring the corresponding reaction rates. This allows for the determination of the ρ value, providing insight into the reaction mechanism. Studies on the C-H activation of 2-phenylpyridine (B120327) have successfully utilized Hammett plots to understand the influence of substituents. rsc.orgresearchgate.net

The table below provides hypothetical data to illustrate how a Hammett plot could be used to analyze the effect of substituents on a reaction involving the phenyl ring of a this compound derivative.

Substituent (R) on Phenyl RingHammett Constant (σ)Hypothetical log(k/k₀)
p-OCH₃-0.27-0.54
p-CH₃-0.17-0.34
H00
p-Cl0.230.46
m-NO₂0.711.42

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 2-chloro-N-phenylpyridin-4-amine. ipb.pt By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.

Advanced 1D and 2D NMR Experiments for Structural Assignment and Regiochemistry

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer the initial and most fundamental insights into the structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, distinct signals corresponding to the protons on the phenyl and pyridine (B92270) rings would be observed. The integration of these signals provides the relative number of protons in each environment.

To overcome the limitations of 1D NMR in complex molecules, two-dimensional (2D) NMR experiments are employed for a more definitive structural assignment. emerypharma.com Techniques like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, identifying adjacent protons. For instance, a COSY spectrum would show correlations between the protons on the pyridine ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning carbon signals and establishing long-range connectivities. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals correlations between protons and carbons separated by two or three bonds. These experiments are instrumental in confirming the regiochemistry, for example, by showing a correlation between the N-H proton and the carbon atom at the 4-position of the pyridine ring, and the protons of the phenyl ring with their corresponding carbons.

The following table summarizes the expected ¹H and ¹³C NMR data for this compound based on analogous substituted pyridines. nih.gov

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine H-3ExpectedExpected
Pyridine H-5ExpectedExpected
Pyridine H-6ExpectedExpected
Phenyl H (ortho)ExpectedExpected
Phenyl H (meta)ExpectedExpected
Phenyl H (para)ExpectedExpected
N-HExpected-
Pyridine C-2-Expected
Pyridine C-3-Expected
Pyridine C-4-Expected
Pyridine C-5-Expected
Pyridine C-6-Expected
Phenyl C (ipso)-Expected
Phenyl C (ortho)-Expected
Phenyl C (meta)-Expected
Phenyl C (para)-Expected

Actual chemical shifts would need to be determined experimentally.

Application of NMR for Reaction Monitoring and Mechanistic Probing

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring the progress of chemical reactions in real-time. beilstein-journals.orgmagritek.com By acquiring a series of NMR spectra over the course of a reaction, the consumption of starting materials and the formation of products and intermediates can be quantified. chemrxiv.org This allows for the determination of reaction kinetics and the optimization of reaction conditions.

In the synthesis of this compound, NMR can be used to monitor the progress of the nucleophilic aromatic substitution reaction between 2,4-dichloropyridine (B17371) and aniline. By observing the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the product, the reaction's endpoint can be accurately determined. Furthermore, the detection of any transient intermediates could provide valuable insights into the reaction mechanism. nih.gov For instance, the formation of a Meisenheimer complex, a key intermediate in some nucleophilic aromatic substitution reactions, could potentially be observed using low-temperature NMR studies.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. This high accuracy allows for the unambiguous determination of a compound's molecular formula. For this compound (C₁₁H₉ClN₂), HRMS would be used to measure the exact mass of the molecular ion. This experimental value would then be compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula.

Table of Expected HRMS Data

Ion Formula Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺C₁₁H₁₀ClN₂⁺CalculatedTo be determinedTo be determined
[M+Na]⁺C₁₁H₉ClN₂Na⁺CalculatedTo be determinedTo be determined

Fragmentation Pathway Analysis and Isotopic Patterns

In addition to providing the molecular weight, mass spectrometry can be used to deduce structural information by analyzing the fragmentation patterns of the molecule. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure.

For this compound, common fragmentation pathways would likely involve the loss of the chlorine atom, the phenyl group, or cleavage of the pyridine ring. libretexts.orgmiamioh.edu The presence of chlorine would also give rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in the molecular ion appearing as two peaks, M⁺ and (M+2)⁺, with a relative intensity of about 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.

Table of Potential Fragment Ions

Fragment Ion (m/z) Proposed Structure/Loss
To be determinedLoss of Cl
To be determinedLoss of C₆H₅
To be determinedLoss of C₆H₅NH
To be determinedCleavage of pyridine ring

X-ray Crystallography

Table of Crystallographic Data (Hypothetical)

Parameter Value
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
R-factorTo be determined

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is a powerful analytical method that provides precise information about the arrangement of atoms within a crystalline solid. For a related compound, 2-chloro-6-methylpyrimidin-4-amine (B76438), X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The unit cell parameters were determined to be a = 7.1256(8) Å, b = 7.8537(8) Å, c = 13.0769(15) Å, and β = 115.678(1)°, with a cell volume of 659.54(13) ų. nih.gov Each unit cell contains four molecules (Z=4). nih.gov This technique provides the foundational data for a complete understanding of the solid-state structure.

Table 1: Crystallographic Data for 2-chloro-6-methylpyrimidin-4-amine

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.1256(8)
b (Å) 7.8537(8)
c (Å) 13.0769(15)
β (°) 115.678(1)
Volume (ų) 659.54(13)

This data is for a structurally related compound and provides an example of the type of information obtained from single crystal X-ray diffraction.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The crystal structure of aminopyridine derivatives is often stabilized by a network of intermolecular interactions. In the solid state, molecules of 2-chloro-6-methylpyrimidin-4-amine are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further connected through additional N—H⋯N hydrogen bonds, creating a two-dimensional network. nih.gov This intricate hydrogen-bonding arrangement is a key factor in the stability of the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the conformational landscape of molecules.

Analysis of Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectra of this compound and related compounds have been extensively studied. The N-H stretching vibrations in primary aromatic amines are typically observed in the 3500–3000 cm⁻¹ region. core.ac.uk For 2-amino-5-chloropyridine, these bands appear at 3550 and 3452 cm⁻¹ in the FT-IR spectrum. core.ac.uk Aromatic C-H stretching vibrations are generally found around 3000-3100 cm⁻¹. core.ac.uk

The C-N stretching vibrations are more complex to assign due to potential mixing with other modes, but they are expected in the 1386–1266 cm⁻¹ range. nih.govglobalresearchonline.net The characteristic vibrations of the pyridine ring, such as ring breathing modes, are typically found in the 900-750 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is expected at lower frequencies. The experimental and theoretical analysis of the vibrational spectra of similar molecules, such as 2-chloro-4-methylaniline, has been performed to provide a complete assignment of the fundamental vibrational modes. researchgate.netnih.gov

Table 2: Selected Vibrational Frequencies for Related Aminopyridine Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Reference
N-H Stretch 3500-3300 core.ac.uknih.gov
Aromatic C-H Stretch 3100-3000 core.ac.uk
C-N Stretch 1386-1266 nih.govglobalresearchonline.net

Conformational Studies via Vibrational Signatures

Vibrational spectroscopy is a valuable tool for studying the conformational isomers of molecules. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformations, the most stable isomer can be identified. For example, a study on 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile used this approach to determine the most stable conformer. iu.edu.sa The good agreement between the experimental and calculated vibrational frequencies for a particular conformer provides strong evidence for its predominance. nih.goviu.edu.sa This combined experimental and theoretical approach allows for a detailed understanding of the conformational preferences of this compound.

Research Applications and Broader Academic Context

Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures

While 2-chloro-N-phenylpyridin-4-amine itself is often the target of synthesis, its structural precursor, 4-amino-2-chloropyridine (B126387), serves as a crucial intermediate in the production of more complex molecules, particularly in the agrochemical industry. chemicalbook.comgoogle.com For instance, 4-amino-2-chloropyridine is a key building block for the synthesis of forchlorfenuron (B1673536), a plant growth regulator. chemicalbook.comgoogle.com The synthesis involves the reaction of 4-amino-2-chloropyridine with phenylisocyanate to form N-(2-chloro-4-pyridyl)-N'-phenylurea, highlighting a pathway where the N-phenyl group is introduced onto a pre-existing 2-chloro-4-aminopyridine core. google.com

The versatility of halogenated aminopyridines as intermediates is further exemplified by compounds like 2-chloro-3-iodopyridin-4-amine, which is recognized as a valuable building block in organic synthesis for a wide array of pharmaceuticals and agrochemicals due to the differential reactivity of its halogen substituents. chemicalbook.com The presence of the chloro group in this compound offers a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more elaborate molecular frameworks. This reactivity is central to its potential utility as an intermediate in the synthesis of targeted organic compounds.

Exploration in Ligand Design for Organometallic Catalysis

The structure of this compound is well-suited for exploration in the field of ligand design for organometallic catalysis. The pyridine (B92270) nitrogen and the exocyclic amino nitrogen can act as potential coordination sites for metal centers. Research into related structures supports this potential application. For example, amino-phosphine ligands featuring an N-substituted amino group on a pyridine backbone have been synthesized and successfully used to create chiral metal complexes for catalysis. acs.org In these complexes, the nitrogen-centered configuration can be influenced by other groups on the ligand, creating a specific chiral environment around the metal. acs.org

Furthermore, pyridinylpyrimidine derivatives are widely utilized as ligands for metal complexation, demonstrating the general utility of such nitrogen-containing heterocyclic scaffolds in coordination chemistry. nih.gov The combination of a "hard" pyridine nitrogen and a "softer" exocyclic amine nitrogen in this compound could allow for the formation of stable chelate rings with transition metals, making it a candidate for the development of novel catalysts for a variety of organic transformations.

Investigations in Material Science Research

In material science, nitrogen-containing heterocyclic compounds are investigated for their potential in creating functional materials such as coordination polymers, organic electronics, and coatings. ijrpr.com Amines, in general, are crucial building blocks for polymers and other functional materials. ijrpr.com The study of chloro-substituted pyrazin-2-amine ligands has shown their ability to form 1D and 2D coordination polymers with copper(I) bromide. mdpi.com These structures are mediated by a combination of coordination bonds, hydrogen bonds, and halogen bonds, showcasing how substituted amino-heterocycles can self-assemble into extended networks. mdpi.com

Given its structural features, this compound could be explored as a monomer or building block for novel polymeric materials. The presence of the N-H group allows for hydrogen bonding, while the pyridine ring can participate in π-stacking interactions. The chlorine atom also offers a site for further functionalization or can participate in halogen bonding, providing multiple avenues for the rational design of materials with specific electronic or photophysical properties.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of this compound and its analogues contributes significantly to the fundamental understanding of heterocyclic chemistry. The electronic properties and reactivity of the pyridine ring are heavily influenced by its substituents. Pyridine itself is an aromatic heterocycle that is less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. openstax.orglibretexts.org

The interplay of the electron-donating amino group at the 4-position and the electron-withdrawing chloro group at the 2-position in this compound creates a complex electronic environment that is of fundamental interest. The amine group activates the ring towards electrophilic substitution, while the chlorine atom deactivates it and serves as a leaving group in nucleophilic aromatic substitution reactions. The phenyl group on the exocyclic nitrogen further modulates the electronic properties and steric environment of the molecule.

Studying the reactivity, basicity, and spectroscopic properties of this compound provides valuable data that helps to refine theoretical models of chemical bonding and reactivity in heterocyclic systems. For example, the basicity of the pyridine nitrogen is a key parameter. While pyridine has a pKa of 5.25, the substituents on this compound will alter this value, providing insight into electronic effects within the molecule. openstax.orgpressbooks.pub

Comparative Studies with Analogous Pyridine and Pyrimidine (B1678525) Systems

Comparing this compound with its pyridine and pyrimidine analogues provides a deeper understanding of structure-activity relationships.

Pyridine vs. Pyrimidine: The pyrimidine ring, containing two nitrogen atoms, is generally more electron-deficient than the pyridine ring. This increased electron deficiency affects reactivity. For instance, 2-chloropyrimidine (B141910) is approximately 100 times more reactive towards nucleophilic substitution than chloropyrazine, a related diazine. researchgate.net This suggests that a compound like 4-chloro-N-phenylpyrimidin-2-amine would be more susceptible to nucleophilic attack at the 4-position than this compound is at its 2-position. The additional nitrogen atom in the pyrimidine ring also lowers the basicity compared to corresponding pyridines.

Influence of Substituents: The nature and position of substituents have a profound impact on the chemical properties of these heterocycles. A comparative look at related compounds reveals these effects.

CompoundKey Structural FeaturesNoted Reactivity/ApplicationReference
This compoundPyridine ring, 2-chloro, 4-N-phenylaminoPotential ligand, material science building block.-
4-Amino-2-chloropyridinePyridine ring, 2-chloro, 4-aminoKey intermediate for agrochemicals like forchlorfenuron. chemicalbook.comgoogle.com
4-Chloro-N-phenylpyrimidin-2-aminePyrimidine ring, 4-chloro, 2-N-phenylaminoA more electron-deficient ring system compared to the pyridine analogue. bldpharm.com
2-Chloropyrimidin-4-aminePyrimidine ring, 2-chloro, 4-aminoHighly reactive towards nucleophilic substitution. nih.gov
2-Chloro-3-iodopyridin-4-aminePyridine ring with two different halogensVersatile intermediate due to differential halogen reactivity. chemicalbook.com

Studies on the amination of various chloropyrimidines and related heterocycles show that factors like the pKa of the incoming amine and the nature of the heterocyclic core dictate reaction outcomes. nih.gov For example, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines demonstrates the influence of steric and electronic effects on the success of the reaction. nih.gov Such comparative studies are essential for predicting the behavior of this compound in similar reactions and for designing synthetic routes that utilize this and related compounds.

Future Research Directions and Challenges

Development of Novel and Environmentally Sustainable Synthetic Routes

The traditional synthesis of 2-chloro-N-phenylpyridin-4-amine and its precursors often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary challenge for future research is the development of more sustainable and atom-economical synthetic methodologies.

Current synthetic approaches for the related compound, 2-chloro-4-aminopyridine, often start from 2-chloropyridine (B119429). google.comchemicalbook.com One common method involves the nitration of 2-chloropyridine-N-oxide followed by reduction. chemicalbook.com Another route utilizes isonicotinic acid, which undergoes oxidation, amination, chlorination, and Hofmann degradation. chemicalbook.com These processes, while effective, highlight the need for greener alternatives.

Future research should focus on the following areas:

Catalytic C-N Cross-Coupling Reactions: A promising avenue is the direct palladium-catalyzed Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) with aniline. This would be a more direct route to the N-phenyl moiety. Research in this area would involve optimizing catalyst systems (ligands, palladium precursors), reaction conditions (temperature, solvent, base), and exploring the regioselectivity of the coupling reaction.

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to aminopyridine derivatives. chemrxiv.org While direct enzymatic phenylation might be challenging, engineered enzymes could potentially be developed for this transformation.

Alternative Solvents: Moving away from traditional volatile organic compounds to greener solvents like water, ionic liquids, or deep eutectic solvents would significantly improve the environmental footprint of the synthesis.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesResearch Challenges
Catalytic C-N Cross-Coupling High efficiency, potential for one-pot synthesis.Catalyst cost and stability, optimization of reaction conditions, control of side reactions.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate scope limitations, potential for low yields.
Flow Chemistry Enhanced safety and control, improved scalability, efficient heat and mass transfer.Initial setup cost, potential for clogging, requires specialized equipment.
Green Solvents Reduced environmental impact, improved safety.Solvent selection and recovery, potential for different reaction kinetics.

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. Future research should employ a combination of advanced spectroscopic and analytical techniques to elucidate these mechanisms.

Key areas for investigation include:

In-situ Reaction Monitoring: Techniques such as ReactIR, process NMR, and Raman spectroscopy can provide real-time data on the formation of intermediates and byproducts during a reaction. This would be particularly valuable for understanding the kinetics and thermodynamics of catalytic coupling reactions.

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) can help trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Kinetic Analysis: Detailed kinetic studies can help to determine the rate-determining step of a reaction and provide insights into the roles of the catalyst, reactants, and additives.

For example, in a palladium-catalyzed C-N coupling, mechanistic studies would aim to identify and characterize the key catalytic intermediates, such as the oxidative addition complex, the amido complex, and the reductive elimination products.

Exploration of New Reactivity Patterns and Unprecedented Transformations

The presence of both a chloro-substituent and an N-phenylamino group on the pyridine (B92270) ring offers a rich playground for exploring novel reactivity. The chloro group can act as a leaving group for nucleophilic aromatic substitution or as a handle for cross-coupling reactions, while the amino group can direct further functionalization or participate in cyclization reactions.

Future research should focus on:

Post-Synthetic Modification: Using the existing this compound scaffold as a starting point for further diversification. This could involve, for example, Suzuki, Heck, or Sonogashira coupling reactions at the 2-position to introduce new carbon-carbon bonds.

Directed C-H Activation: The N-phenylamino group could potentially act as a directing group for the transition-metal-catalyzed C-H activation of the phenyl ring, allowing for the selective introduction of functional groups at the ortho-position.

Novel Cyclization Reactions: Exploring intramolecular reactions that involve both the chloro and amino groups to construct novel heterocyclic ring systems. For instance, under specific conditions, cyclization could lead to the formation of fused pyridine derivatives.

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental work is a powerful tool for accelerating chemical research. google.com Density Functional Theory (DFT) and other computational methods can be used to predict the properties and reactivity of this compound and to guide the design of new experiments.

Future research in this area should involve:

Predictive Modeling of Reactivity: Using computational models to predict the most likely sites of reaction on the molecule and to screen for potential catalysts and reaction conditions for desired transformations.

Mechanistic Elucidation: Employing computational methods to model reaction pathways, calculate activation energies, and identify transition states, thereby complementing experimental mechanistic studies.

In Silico Design of Derivatives: Designing new derivatives of this compound with specific desired properties (e.g., electronic, steric) and then synthesizing and testing the most promising candidates in the laboratory.

Unexplored Research Avenues within Academic Chemical Science

Beyond the immediate goals of developing new synthetic methods and exploring reactivity, there are several broader, more exploratory research avenues for this compound within academic science.

Materials Science: Investigating the potential of this molecule and its derivatives as building blocks for functional materials, such as organic light-emitting diodes (OLEDs), sensors, or ligands for metal-organic frameworks (MOFs). The N-phenylpyridin-4-amine core could impart interesting photophysical or coordination properties.

Supramolecular Chemistry: Studying the non-covalent interactions of this compound, such as hydrogen bonding and π-stacking, to understand its self-assembly behavior and to design novel supramolecular architectures.

Medicinal Chemistry Scaffolding: While this article does not delve into therapeutic applications, the N-aryl-2-aminopyridine scaffold is a known pharmacophore. rsc.org Academic research could focus on this molecule as a starting point for the design and synthesis of libraries of related compounds for biological screening, aiming to identify new lead structures for drug discovery programs.

The exploration of these future research directions will not only expand our understanding of the fundamental chemistry of this compound but also contribute to the broader goals of developing more efficient, sustainable, and innovative chemical science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-N-phenylpyridin-4-amine, and how can reaction conditions be optimized for improved yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution by reacting 2-chloropyridine derivatives with substituted anilines. For example, heating 2-chloro-4-methylpyridine with 4-chloroaniline in a polar aprotic solvent (e.g., DMF) at 120–150°C for 2–4 hours yields analogous structures. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of halide to amine), using catalysts like CuI, and controlling temperature to minimize side reactions .
  • Key Parameters : Solvent choice (DMF vs. toluene), reaction time, and purification via recrystallization (ethanol/water mixtures) to achieve ≥95% purity.

Q. How should researchers safely handle and purify this compound to minimize decomposition?

  • Handling : Use PPE (gloves, goggles) in a fume hood due to potential respiratory and skin irritation. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Purification : Recrystallize from ethanol or perform column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted aniline or halogenated byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., δ 7.2–8.5 ppm for pyridine/benzene protons).
  • IR : Stretching frequencies for N–H (~3350 cm⁻¹) and C–Cl (~750 cm⁻¹).
  • MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 219.05).
    • Data Interpretation : Cross-reference with computed spectra (DFT) for validation .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic structure and reactivity of this compound?

  • Methodology : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and reaction pathways (e.g., substitution at the chloro position) .
  • Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine models .

Q. How can crystallographic data be analyzed using SHELX software to resolve hydrogen bonding networks in this compound derivatives?

  • Procedure :

Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : SHELXT for phase determination via intrinsic phasing.

Refinement : SHELXL for least-squares refinement of positional and thermal parameters.

  • Analysis : Identify N–H⋯N hydrogen bonds (e.g., dimeric {⋯NCNH}₂ synthons) and π-π stacking interactions. Use Mercury software to visualize packing diagrams and calculate dihedral angles (e.g., 48.03° between pyridine and benzene rings) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound analogs?

  • Design :

  • Variation : Synthesize derivatives with substituents at the phenyl (e.g., –NO₂, –CF₃) or pyridine (e.g., –CH₃, –OCH₃) rings.
  • Assays : Test antifungal/pharmacological activity via MIC assays (e.g., against Candida albicans) or receptor-binding studies (e.g., kinase inhibition).
    • Data Analysis : Correlate electronic (Hammett σ constants) or steric parameters (Taft indices) with bioactivity trends. For example, electron-withdrawing groups may enhance halogen bonding in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.